molecular formula C25H21N3O3 B290078 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B290078
M. Wt: 411.5 g/mol
InChI Key: FZOWLOMELZFSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as DMIQ, is a synthetic compound that belongs to the class of isoquinoline alkaloids. DMIQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to protect dopaminergic neurons from oxidative stress and prevent neurodegeneration.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to modulate the activity of various kinases, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth, inhibition of beta-amyloid plaque formation, protection of dopaminergic neurons, and modulation of signaling pathways. 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments include its ability to induce apoptosis in cancer cells, inhibit tumor growth, and protect dopaminergic neurons. However, the limitations of using 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline. One area of research is the development of more efficient synthesis methods for 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline. Another area of research is the investigation of the potential therapeutic applications of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of novel 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline derivatives with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline and its downstream signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. The synthesis of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves a multi-step process, and its mechanism of action is not fully understood. 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, future directions for the study of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline have been identified, highlighting the potential for further research in this area.

Synthesis Methods

The synthesis of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with 2,3-dimethoxyphenylacetonitrile, followed by the reaction with hydrazine hydrate and cyclization with acetic anhydride. The final product is obtained by recrystallization from ethanol.

properties

IUPAC Name

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-2H-pyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-29-17-11-9-16(10-12-17)23-19-14-21(31-3)20(30-2)13-18(19)22-24(27-28-25(22)26-23)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOWLOMELZFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148146
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887582-94-7
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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